molecular formula C10H10ClNO B2809366 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- CAS No. 267226-21-1

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-

Cat. No.: B2809366
CAS No.: 267226-21-1
M. Wt: 195.65
InChI Key: ZIKBUVFYSCPEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a chlorine atom at the 6th position, a methyl group at the 4th position, and a partially saturated 3,4-dihydro ring

Scientific Research Applications

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and storage. Unfortunately, specific safety and hazard information for “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is not provided in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminobenzophenone with acetic anhydride, followed by cyclization to form the quinolinone core. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 6-chloro-4-methyl-: Lacks the dihydro ring, which may affect its chemical reactivity and biological activity.

    2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 4th position, which can influence its physical properties and interactions with other molecules.

Uniqueness

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- is unique due to the combination of its chlorine, methyl, and dihydro functionalities. This combination imparts specific chemical and physical properties that can be advantageous in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBUVFYSCPEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.